ETHYL 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE
Description
ETHYL 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE is a heterocyclic compound featuring a [1,2,4]triazino[5,6-b]indole core substituted with an ethyl group at the 5-position and a sulfanyl-linked acetate ester at the 3-position.
Properties
IUPAC Name |
ethyl 2-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-3-19-11-8-6-5-7-10(11)13-14(19)16-15(18-17-13)22-9-12(20)21-4-2/h5-8H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHMKANULVPHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE typically involves the reaction of 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE undergoes various chemical reactions, including:
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Aqueous sodium hydroxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Carboxylic acids
Scientific Research Applications
Antiviral Activity
Ethyl 2-({5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate has been included in various screening libraries aimed at identifying antiviral compounds. Its structural features suggest potential interactions with viral proteins, making it a candidate for further investigation in antiviral drug development.
Anticancer Properties
The compound has shown promise in targeting specific kinases involved in cancer proliferation. It is included in libraries such as the Aurora A-B Kinases Targeted Library , indicating its potential utility in developing selective anticancer therapies.
Phenotypic Screening
This compound is part of the ChemoGenomic Annotated Library for Phenotypic Screening , which focuses on compounds that can induce observable changes in cellular phenotypes. This application is crucial for identifying novel therapeutic agents through phenotypic assays.
Target Identification
The compound's inclusion in various annotated libraries highlights its importance in target identification studies. These studies are essential for understanding the mechanisms of action of new drugs and their interactions with biological targets.
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit inhibitory effects on kinases that play critical roles in cell signaling pathways associated with cancer and other diseases.
Case Study 1: Antiviral Screening
A study involving a library of compounds including this compound demonstrated its activity against specific viral strains. The results suggest that the compound may inhibit viral replication through interaction with viral enzymes.
Case Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the disruption of kinase signaling pathways critical for tumor growth.
Mechanism of Action
The mechanism of action of ETHYL 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE involves its ability to bind selectively to ferrous ions (Fe2+) but not to ferric ions (Fe3+) . This selective binding can disrupt iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis . The compound induces apoptosis through the mitochondrial pathway, as evidenced by the activation of proteins such as Bcl-2, Bax, and cleaved caspase-3 .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of [1,2,4]triazinoindole derivatives. Below is a comparative analysis with structurally related analogs from published studies:
Key Observations:
Substituent Effects: The ethyl ester in the target compound contrasts with amide-linked derivatives (e.g., compounds 23–27 in ), which exhibit reduced lipophilicity but enhanced hydrogen-bonding capacity .
Synthetic Complexity: The target compound’s synthesis likely involves thioether formation between 5-ethyl-triazinoindole-3-thiol and ethyl bromoacetate, analogous to methods in for methyl analogs . In contrast, fused systems like compound 26 () require multi-step cyclization with diethyl malonate, reducing overall yield (80–87%) compared to simpler amide derivatives (95% purity) .
Table 2: Comparative Bioactivity and Stability
Key Findings:
- Antimicrobial Performance : Pyrazolone-fused analogs (e.g., compound 32) show superior activity against C. albicans due to enhanced electrophilicity from the C=O group .
- Thermal Stability : Higher melting points in fused systems (e.g., compound 34 at 360°C) suggest greater rigidity compared to ester/amide derivatives .
Biological Activity
Ethyl 2-({5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)acetate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 421.55 g/mol. Its IUPAC name is ethyl 2-{5-[2-({5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)butanamido]-1,3,4-thiadiazol-2-yl}acetate. The compound features a complex structure that includes a triazine ring and an indole moiety.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit promising anticancer activity. A study highlighted the efficacy of thiazole-bearing molecules in inhibiting cancer cell lines such as Jurkat and A-431 with IC50 values lower than established drugs like doxorubicin . The mechanism of action often involves interaction with specific proteins through hydrophobic contacts and hydrogen bonding.
Antimicrobial Activity
Compounds derived from the triazine and indole frameworks have shown significant antibacterial properties. For instance, a recent investigation demonstrated that certain thiazole derivatives displayed enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of electron-withdrawing groups in these compounds has been linked to increased antimicrobial potency.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. Studies suggest that modifications in the substituents on the indole or triazine rings can significantly alter biological activity. For example:
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | Indole with methoxy group | High anticancer activity (IC50 < 30 µM) |
| Compound B | Thiazole with Cl substitution | Enhanced antibacterial properties |
Case Studies
- Antitumor Activity : In vitro studies on synthesized thiazole derivatives demonstrated substantial cytotoxic effects on human glioblastoma U251 cells and melanoma WM793 cells. The presence of specific functional groups was crucial for their activity .
- Antimicrobial Testing : A series of triazine derivatives were tested against various bacterial strains using the dilution method. Results indicated that certain compounds exhibited significantly greater antibacterial activity than conventional antibiotics .
Q & A
How can researchers optimize the synthesis of ETHYL 2-({5-ETHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETATE to improve yield and purity?
Basic Question
The compound is synthesized via nucleophilic substitution or condensation reactions. A key intermediate, 3-hydrazinyl-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole (24), reacts with diethyl malonate or ethyl acetoacetate under reflux in acetic acid. For example, ethyl [1,2,4]triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoate (26) was obtained with a 93% yield by heating 24 with diethyl malonate .
Methodological Answer :
- Reaction Conditions : Use acetic acid as a solvent under reflux (4–20 hours) with stoichiometric control of reactants.
- Purification : Recrystallize from ethanol or DMF to isolate pure crystals.
- Yield Optimization : Monitor reaction progress via TLC and adjust molar ratios (e.g., 1:1.2 for hydrazinyl derivatives to esters).
What spectroscopic techniques are critical for confirming the structure of this compound, and how are spectral contradictions resolved?
Basic Question
IR and ¹H-NMR are primary tools. IR confirms functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3200 cm⁻¹). ¹H-NMR identifies protons:
- Ethyl ester protons appear as quartets (δ 4.1–4.3 ppm) and triplets (δ 1.2–1.4 ppm).
- Aromatic protons in the triazinoindole core resonate at δ 7.2–8.5 ppm .
Advanced Question
Contradictions arise in NH proton assignments due to tautomerism. For example, pyrazol-5(4H)-one derivatives show exchangeable NH signals (δ 10–12 ppm) that disappear upon D₂O treatment .
Methodological Answer : - Tautomer Differentiation : Use variable-temperature NMR or ¹³C-NMR to detect keto-enol equilibria.
- HSQC/HMBC : Correlate protons with carbons to resolve overlapping aromatic signals.
How should researchers design antimicrobial activity assays for derivatives of this compound?
Advanced Question
describes agar diffusion methods against E. coli, P. aeruginosa, S. aureus, and C. albicans. Key parameters:
- Concentration Range : Test 50–200 µg/mL in DMSO.
- Controls : Use ciprofloxacin (bacteria) and fluconazole (fungi) as positive controls.
- Data Interpretation : Measure inhibition zone diameters (≥10 mm indicates activity) .
Methodological Answer : - Culture Preparation : Use Nutrient Agar (NA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
- Statistical Validation : Perform triplicate experiments with ANOVA analysis (p < 0.05).
What mechanistic insights explain the cyclization reactions involving this compound’s derivatives?
Advanced Question
Cyclization to triazolo-triazinoindole systems (e.g., compound 26) occurs via intramolecular nucleophilic attack. For example, hydrazine derivatives react with diethyl malonate to form 5-membered rings through ester activation .
Methodological Answer :
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁵N) or DFT calculations to track bond formation.
- Kinetic Studies : Monitor reaction intermediates via LC-MS at timed intervals.
How can researchers address discrepancies in reported synthetic yields or bioactivity data across studies?
Advanced Question
Variations in yields (e.g., 80–93% for pyrazolone derivatives) may stem from solvent purity or heating methods . Bioactivity contradictions (e.g., compound 32’s antimicrobial vs. antidepressant efficacy) require SAR analysis .
Methodological Answer :
- Reproducibility Checks : Standardize solvents (e.g., anhydrous acetic acid) and reflux apparatus.
- SAR Modeling : Use computational tools (e.g., CoMFA) to correlate substituents with activity .
What strategies are effective for derivatizing this compound to explore structure-activity relationships (SAR)?
Advanced Question
Derivatization focuses on:
- Ester Modification : Hydrolysis to carboxylic acids (e.g., compound 28) or substitution with hydrazides .
- Heterocycle Fusion : Synthesize pyrazole or thiazolidinone hybrids (e.g., compound 38) via chalcone cyclization .
Methodological Answer : - Parallel Synthesis : Use Ugi or Suzuki-Miyaura reactions to generate diverse libraries.
- Bioisosteric Replacement : Replace the ethyl ester with amides or sulfonamides to modulate bioavailability .
Table 1: Key Spectral Data for this compound Derivatives
| Compound | IR (C=O, cm⁻¹) | ¹H-NMR (Key Signals, δ ppm) | Reference |
|---|---|---|---|
| 26 | 1705 | 4.25 (q, ester), 1.32 (t, CH₃) | |
| 32 | 1680 | 1.80 (s, CH₃), 2.43 (s, CH₂) | |
| 38 | 1720 | 3.35–3.49 (m, CH₂), 7.93 (s, CH) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
